

Isotoosendanin: A Technical Guide to Its Natural Source and Isolation

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Compound of Interest

Compound Name: *Isotoosendanin*

Cat. No.: *B15614289*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotoosendanin, a C-seco limonoid, is a natural product that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural source of **isotoosendanin**, detailed methodologies for its extraction and isolation, and a summary of its key biological signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source

The primary natural source of **isotoosendanin** is the plant *Melia toosendan* Sieb. et Zucc., a member of the Meliaceae family.^{[1][2]} This deciduous tree is widely distributed in East Asia. The compound can be isolated from various parts of the plant, with the highest concentrations typically found in the fruits (*Fructus Meliae Toosendan*) and the bark of the roots and trunk.^[1] ^[2] These plant materials serve as the starting point for the extraction and purification of **isotoosendanin** for research and potential therapeutic applications.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **isotoosendanin** is crucial for its identification, characterization, and quantification. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of **Isotoosendanin**

Property	Value	Reference
Molecular Formula	C ₃₀ H ₃₈ O ₁₁	[2]
Molecular Weight	574.62 g/mol	[2]
Appearance	White crystalline powder	N/A
Solubility	Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water	[3]
logP	N/A	N/A

Table 2: Spectroscopic Data for **Isotoosendanin**

Spectroscopy	Data	Reference
¹ H NMR (CDCl ₃)	Characteristic peaks at δ 7.42 (m, 2H), 7.35 (m, 3H), 6.30 (d, J=1.5 Hz, 1H), 5.95 (s, 1H), 5.50 (s, 1H), 4.98 (d, J=3.0 Hz, 1H), 4.45 (d, J=8.0 Hz, 1H), 4.20 (d, J=8.0 Hz, 1H), 3.98 (s, 1H), 3.15 (d, J=5.0 Hz, 1H), 2.15 (s, 3H), 2.05 (s, 3H), 1.35 (s, 3H), 1.18 (s, 3H), 1.10 (s, 3H) ppm	N/A
¹³ C NMR (CDCl ₃)	Characteristic peaks at δ 201.5, 170.5, 170.0, 167.0, 143.5, 141.5, 134.0, 129.5, 128.5, 128.0, 120.0, 82.5, 79.0, 78.5, 76.0, 75.5, 71.0, 68.5, 61.0, 52.0, 45.0, 43.5, 39.0, 35.0, 27.5, 21.5, 21.0, 17.0 ppm	N/A
IR (KBr)	Characteristic peaks at ν _{max} 3450, 1740, 1720, 1640, 1250, 1080 cm ⁻¹	N/A
Mass Spec (ESI-MS)	m/z 575.2 [M+H] ⁺	N/A

Note: NMR and IR data are representative and may vary slightly depending on the solvent and instrument used. "N/A" indicates that while this is common knowledge in the field, a specific citation for this general data was not available in the provided search results.

Experimental Protocols: Isolation and Purification

The isolation of **isotoosendanin** from *Melia toosendan* is a multi-step process involving extraction, fractionation, and chromatography. The following is a detailed, generalized protocol based on common practices in natural product chemistry.

Extraction

- **Plant Material Preparation:** Air-dry the fruits or bark of *Melia toosendan* and grind them into a coarse powder.
- **Solvent Extraction:** Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 24 hours. Repeat this process three times to ensure exhaustive extraction.
- **Concentration:** Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

- **Solvent Partitioning:** Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. **Isotoosendanin** is typically enriched in the ethyl acetate fraction.
- **Drying and Concentration:** Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it under reduced pressure to yield a dried ethyl acetate extract.

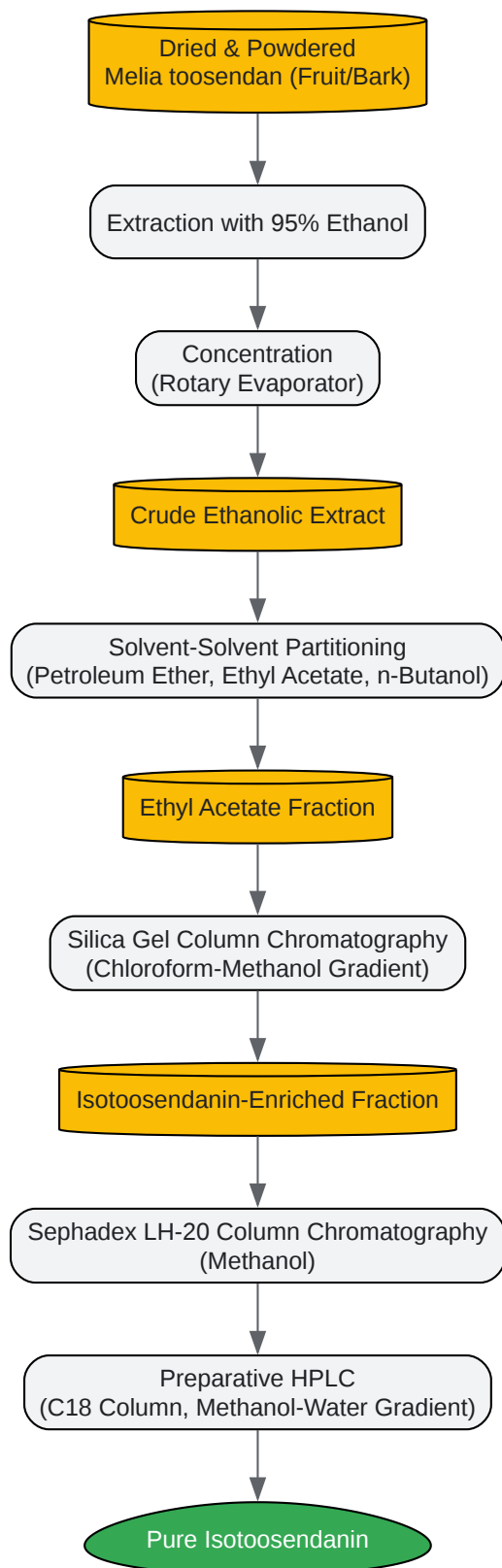
Chromatographic Purification

- **Column Chromatography:** Subject the ethyl acetate extract to column chromatography on a silica gel column. Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 90:10). Collect fractions and monitor them by thin-layer chromatography (TLC).
- **Further Column Chromatography:** Combine the fractions containing **isotoosendanin** and subject them to further column chromatography on a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.
- **Preparative High-Performance Liquid Chromatography (Prep-HPLC):** For final purification, subject the enriched fraction to preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. This step should yield **isotoosendanin** with high purity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of **isotoosendanin**.

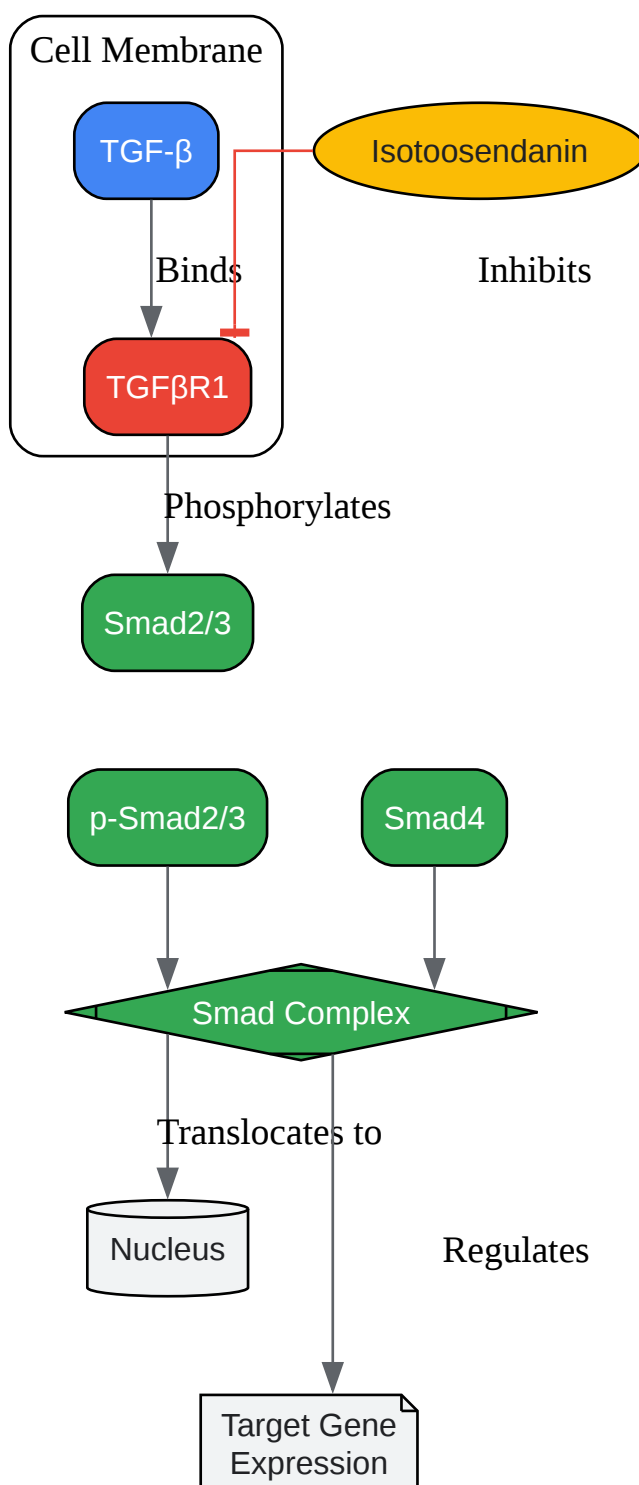


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Figure 1. Experimental workflow for the isolation of **isotoosendanin**.

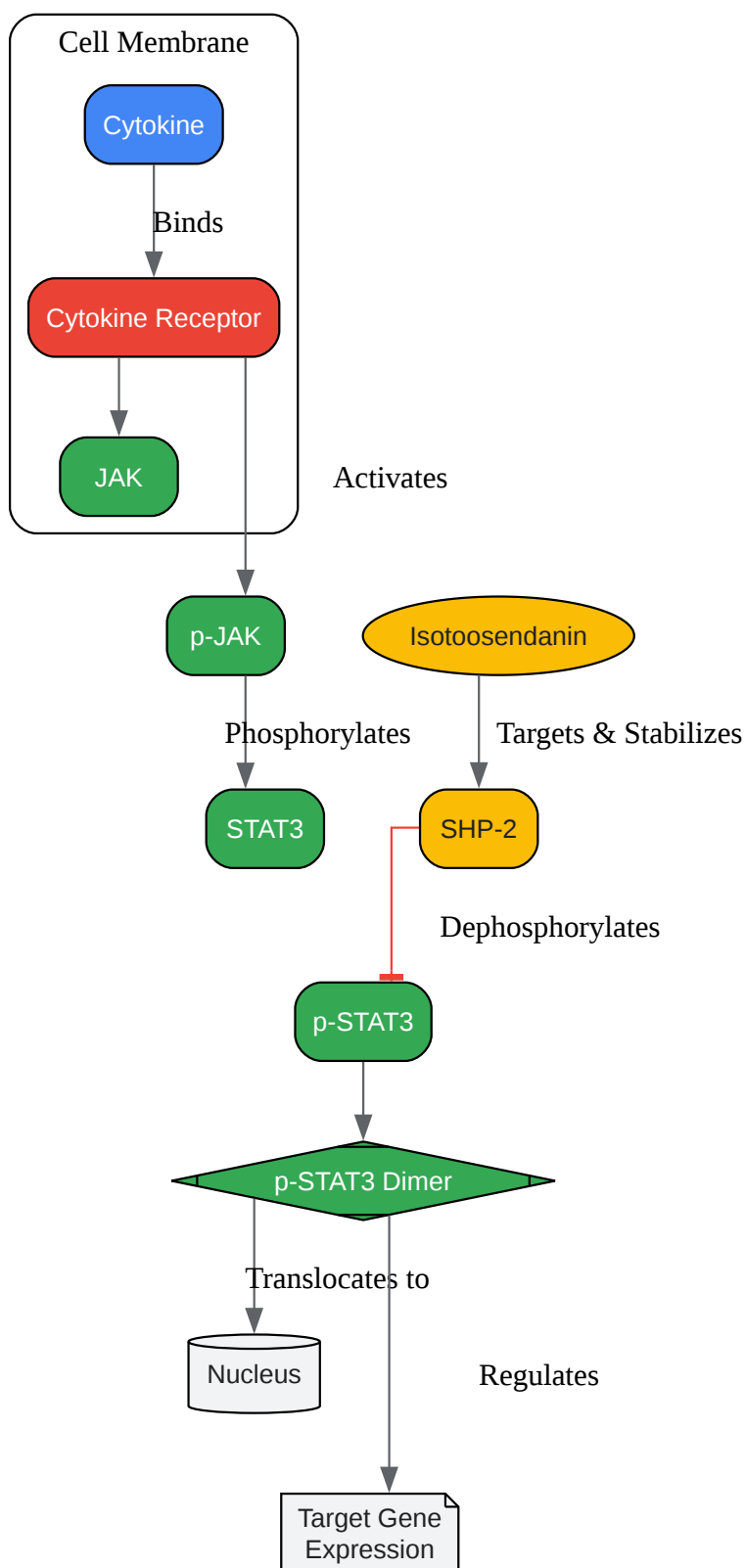
Signaling Pathways

Isotoosendanin has been shown to modulate several key signaling pathways implicated in various diseases, including cancer. The diagrams below illustrate its mechanism of action on the TGF- β and JAK/STAT3 pathways.



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Figure 2. Inhibition of the TGF- β /Smad signaling pathway by **isotoosendanin**.



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Figure 3. Modulation of the JAK/STAT3 signaling pathway by **isotoosendanin** via SHP-2.

Conclusion

This technical guide has provided a comprehensive overview of the natural source, isolation, and key signaling pathways of **isotoosendanin**. The detailed experimental protocols and structured data presentation are intended to facilitate further research and development of this promising natural product. The elucidation of its mechanisms of action on critical cellular pathways underscores its potential as a lead compound for the development of novel therapeutics. Further investigation into its pharmacological properties and clinical efficacy is warranted.

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